8-Ethyl-2,6-dimethyl-1H-purine
CAS No.:
Cat. No.: VC16005029
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N4 |
|---|---|
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 8-ethyl-2,6-dimethyl-7H-purine |
| Standard InChI | InChI=1S/C9H12N4/c1-4-7-12-8-5(2)10-6(3)11-9(8)13-7/h4H2,1-3H3,(H,10,11,12,13) |
| Standard InChI Key | SZQDGEXZMCZGJX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=NC(=NC(=C2N1)C)C |
Introduction
Chemical Identity and Structural Features
Core Purine Framework
Purines are heterocyclic aromatic organic compounds composed of a pyrimidine ring fused to an imidazole ring. Substitutions at positions 2, 6, and 8 significantly alter electronic distribution, solubility, and biological interactions . In 8-ethyl-2-methyl-1H-purine (C₈H₁₀N₄), the ethyl group at position 8 introduces steric bulk, while the methyl group at position 2 enhances lipophilicity . A hypothetical 6-methyl substitution would further modulate these properties, potentially increasing molecular weight to C₉H₁₂N₄ (162.19 g/mol → 176.22 g/mol) and altering LogP values .
Table 1: Comparative Physicochemical Properties of Purine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|---|
| 8-Ethyl-2-methyl-1H-purine | C₈H₁₀N₄ | 162.19 | 1.2 ± 0.1 | 292.6 ± 22.0 |
| Hypothetical 8-Ethyl-2,6-dimethyl-1H-purine | C₉H₁₂N₄ | 176.22 | ~1.3* | ~305–320* |
*Estimated based on structural analogs .
Synthetic Routes and Optimization
General Synthesis of Substituted Purines
The synthesis of 8-substituted purines often begins with the reduction of nitro intermediates or nucleophilic substitution reactions. For example, 8-ethyl-2-methyl-1H-purine is synthesized via sodium thiosulfate reduction under alkaline conditions (pH 8–9), where temperature critically influences yield and product purity . Lowering reaction temperatures from 35°C to 15°C improves yield by reducing side reactions .
Key Intermediate Formation
Intermediate 2 (Figure 1) undergoes cyclization with triethyl orthoformate or acetate to form the purine core. The mechanism involves imine formation followed by nucleophilic attack and ring closure . For a 6-methyl variant, methyl groups could be introduced via alkylation at the N-6 position during intermediate stages.
Physicochemical Properties
Thermal Stability and Solubility
8-Ethyl-2-methyl-1H-purine exhibits a boiling point of 292.6°C and a flash point of 131.7°C, indicative of moderate thermal stability . The density of 1.2 g/cm³ suggests limited solubility in polar solvents, a trait exacerbated by additional methyl groups . Introducing a 6-methyl group would likely reduce aqueous solubility further, necessitating dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution.
Biological Activity and Applications
Herbicidal Activity
Purine derivatives like 7d (a structurally related compound) exhibit 70.4% inhibition against Amaranthus retroflexus at 1500 g/ha in postemergence treatments . The ethyl and methyl groups enhance membrane permeability, enabling efficient uptake by target plants .
Table 2: Antitumor Activity of Selected Purine Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| 7i | HepG-2 (Liver) | 2.0 | DNA alkylation, apoptosis |
| 7i | U-118 MG (Brain) | 3.8 | Topoisomerase inhibition |
Structure-Activity Relationships (SAR)
Role of Substituents
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